

"1-Cyclopentyl-piperazin-2-one hydrochloride" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Cyclopentyl-piperazin-2-one
hydrochloride

Cat. No.: B1421101

[Get Quote](#)

An In-Depth Technical Guide to 1-Cyclopentyl-piperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Cyclopentyl-piperazin-2-one hydrochloride** (CAS No. 1185300-00-8). While this compound is a valuable building block in medicinal chemistry, publicly available experimental data on its specific properties is limited. This document addresses this gap by consolidating known information, providing reasoned estimations based on analogous structures, and detailing robust methodologies for its synthesis and analytical characterization. The guide is structured to offer both foundational knowledge and practical, field-proven insights for professionals in drug discovery and development. All protocols are designed as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction and Chemical Identity

1-Cyclopentyl-piperazin-2-one hydrochloride is the hydrochloride salt of the N-substituted piperazinone, 1-Cyclopentylpiperazin-2-one. The core structure consists of a six-membered piperazine ring containing two nitrogen atoms, with a carbonyl group at the 2-position and a

cyclopentyl substituent on the nitrogen at the 1-position.^[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base, a desirable characteristic for pharmaceutical applications.^[1]

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.^[2] The introduction of a cyclopentyl group adds lipophilicity and steric bulk, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.^[1]

This guide will systematically detail the known and predicted physicochemical properties, propose a viable synthetic route, and outline comprehensive analytical methods for the characterization and quality control of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to the limited availability of direct experimental data for **1-Cyclopentyl-piperazin-2-one hydrochloride**, the following section combines reported information with theoretically derived and analog-based estimated values.

General and Physical Properties

Property	Value / Description	Source / Justification
CAS Registry Number	1185300-00-8	[1]
Molecular Formula	C ₉ H ₁₆ N ₂ O·HCl	[1]
Molecular Weight	204.70 g/mol	[1]
Appearance	Reported as a crystalline solid. Analogous compounds are typically white to off-white powders. [1] [3]	[1]
Melting Point	Not experimentally determined. The related compound 1-(Cyclopropylcarbonyl)piperazine hydrochloride has a melting point of 175-179 °C. [4] The melting point of 1-Cyclopentylpiperazine is reported as approximately 94-98 °C. [5] A broad range is expected due to the potential for polymorphism and the presence of the hydrochloride salt.	N/A
Boiling Point	Not experimentally determined and likely to decompose at higher temperatures. The boiling point of the free base, 1-Cyclopentylpiperazine, is reported as 48 °C, though this is likely at reduced pressure. [6]	N/A
Solubility	Enhanced water solubility compared to its free base form. [1] Piperazine and its salts are generally soluble in water and polar organic solvents like methanol and ethanol, but	[1]

have limited solubility in nonpolar solvents like ether.[\[7\]](#)
[\[8\]](#)

Structural and Chemical Properties

The chemical reactivity of **1-Cyclopentyl-piperazin-2-one hydrochloride** is dictated by its functional groups: a secondary amine within an amide, a tertiary amine, a carbonyl group (amide), and the cyclopentyl ring.

- Secondary Amine (in amide linkage): The nitrogen at position 4 is part of an amide and is therefore significantly less basic and nucleophilic than a typical secondary amine. It can be protonated to form the hydrochloride salt.[\[1\]](#)
- Tertiary Amine: The nitrogen at position 1, substituted with the cyclopentyl group, is a tertiary amine.
- Carbonyl Group: The amide carbonyl at position 2 can participate in typical amide reactions, though it is generally less reactive than a ketone or aldehyde.
- Cyclopentyl Group: This aliphatic ring adds hydrophobicity and can influence binding to biological targets through steric interactions.[\[1\]](#)

Synthesis and Purification

While a specific synthesis for **1-Cyclopentyl-piperazin-2-one hydrochloride** is not detailed in the available literature, a plausible and robust synthetic route can be designed based on established methods for related piperazin-2-ones. The following proposed synthesis is a multi-step process starting from commercially available precursors.

Proposed Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of **1-Cyclopentyl-piperazin-2-one hydrochloride**.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate

- Rationale: The selective protection of one nitrogen atom of piperazin-2-one is crucial to direct the subsequent alkylation to the desired nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic conditions of the next step and can be easily removed under acidic conditions.
- Procedure:
 1. Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM).
 2. Add triethylamine (Et₃N, 1.2 eq) to the solution and cool to 0 °C in an ice bath.
 3. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
 4. Allow the reaction to warm to room temperature and stir for 12-16 hours.
 5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 6. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

8. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected piperazin-2-one.

Step 2: Synthesis of tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate

- Rationale: N-alkylation of the remaining secondary amine is achieved under basic conditions. Sodium hydride (NaH) is a strong base that will deprotonate the amide nitrogen, forming a nucleophilic anion that will react with cyclopentyl bromide in an SN2 reaction. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.
- Procedure:
 1. Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
 2. Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
 3. Stir the mixture at 0 °C for 30 minutes, then add cyclopentyl bromide (1.1 eq) dropwise.
 4. Allow the reaction to warm to room temperature and stir for 16-24 hours.
 5. Monitor the reaction by TLC.
 6. Carefully quench the reaction by the slow addition of water.
 7. Extract the product with ethyl acetate.
 8. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
 9. Filter and concentrate under reduced pressure.
 10. Purify the crude product by flash column chromatography.

Step 3: Synthesis of **1-Cyclopentyl-piperazin-2-one hydrochloride**

- **Rationale:** The final step involves the removal of the Boc protecting group under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether is commonly used for this purpose as it cleaves the Boc group and simultaneously forms the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.
- **Procedure:**
 1. Dissolve the purified tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.
 2. Add a solution of HCl in dioxane (e.g., 4 M, 5-10 eq) at 0 °C.
 3. Stir the mixture at room temperature for 2-4 hours.
 4. Monitor the deprotection by TLC.
 5. If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum.
 6. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
 7. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield **1-Cyclopentyl-piperazin-2-one hydrochloride**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected spectroscopic and chromatographic profiles for **1-Cyclopentyl-piperazin-2-one hydrochloride** and provides protocols for its analysis.

Spectroscopic Analysis

While experimental spectra for the target compound are not readily available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentyl and piperazinone protons. The hydrochloride salt formation may lead to peak broadening, especially for protons near the protonated nitrogen.
 - Cyclopentyl protons: A multiplet in the range of 1.5-2.5 ppm. The proton on the carbon attached to the nitrogen will be deshielded and appear further downfield.
 - Piperazinone ring protons: Several multiplets are expected for the methylene protons on the piperazinone ring, likely in the range of 2.8-4.0 ppm.
 - NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely appearing downfield (> 8 ppm).
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
 - Cyclopentyl carbons: Signals in the aliphatic region, typically between 25-60 ppm. The carbon directly attached to the nitrogen will be the most downfield in this group.
 - Piperazinone ring carbons: Signals for the methylene carbons are expected in the range of 40-60 ppm.
 - Carbonyl carbon: The amide carbonyl carbon will appear as a singlet in the downfield region, typically around 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch (Amide)	3200-3400	Broad peak, indicative of the secondary amide N-H.
C-H Stretch (Aliphatic)	2850-3000	Sharp peaks corresponding to the C-H bonds of the cyclopentyl and piperazinone rings.
C=O Stretch (Amide)	1650-1680	Strong, sharp peak characteristic of a cyclic amide carbonyl.
N-H Bend	1550-1640	Moderate absorption.

Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would correspond to the free base $[M+H]^+$ at m/z 169.13. Fragmentation patterns would likely involve the loss of the cyclopentyl group and cleavage of the piperazinone ring.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of **1-Cyclopentyl-piperazin-2-one hydrochloride** and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC is a robust method for purity determination. Since the piperazinone core lacks a strong UV chromophore, detection at low wavelengths (e.g., 210 nm) or derivatization might be necessary for sensitive quantification.^{[1][10]} Reversed-phase chromatography is a suitable separation mode.
- Proposed HPLC Method:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm or by an Evaporative Light Scattering Detector (ELSD).
- Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Rationale: For GC-MS analysis, derivatization is often required for polar compounds like piperazinones to increase their volatility.[\[11\]](#) Silylation is a common derivatization technique.
- Proposed GC-MS Method (after derivatization):
 - Derivatization: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Temperature Program: An initial temperature of 100 °C, followed by a ramp to 280 °C.
 - Injection: Split or splitless injection.
 - Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for quantification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Cyclopentyl-piperazin-2-one hydrochloride** is not widely available, general precautions for handling piperazine derivatives should be followed. The parent compound, 1-Cyclopentylpiperazine, is listed as an irritant.[\[5\]](#)[\[12\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Cyclopentyl-piperazin-2-one hydrochloride is a compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical identity, predicted and known physicochemical properties, a detailed proposed synthetic route, and robust analytical methodologies for its characterization. By combining available data with scientifically sound predictions and established protocols for analogous compounds, this guide serves as a valuable resource for researchers, enabling them to confidently synthesize, purify, and characterize this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 1-Cyclopentyl-piperazin-2-one hydrochloride, CasNo.1185300-00-8 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jiaheng.lookingchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-Cyclopentylpiperazine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. ["1-Cyclopentyl-piperazin-2-one hydrochloride" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1421101#1-cyclopentyl-piperazin-2-one-hydrochloride-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com